molecular formula C15H11F3O3 B2431818 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid CAS No. 946007-74-5

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Cat. No. B2431818
CAS RN: 946007-74-5
M. Wt: 296.245
InChI Key: ZCSLOOFJVWUBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a benzyl group (benzyloxy) and a trifluoromethyl group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoic acid derivatives can generally be synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the base of the benzoic acid) with a carboxylic acid group (-COOH), a benzyl group (benzyloxy), and a trifluoromethyl group (-CF3) attached .


Chemical Reactions Analysis

Benzoic acid derivatives, including this compound, can undergo various chemical reactions, such as esterification, reduction, and Grignard reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the trifluoromethyl group is often used to increase the lipophilicity and metabolic stability of a drug .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Potential hazards could include skin and eye irritation, as well as respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

3-phenylmethoxy-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-7-6-11(14(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLOOFJVWUBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (816 mg, 7.28 mmol) was added to a solution of 3-fluoro-4-trifluoromethyl-benzoic acid (682 mg, 3.28 mmol) and benzyl alcohol (471 mg, 4.36 mmol) in DMSO (7.3 ml), and the mixture was stirred at room temperature for 16 hours. The reaction solution was made acidic by adding concentrated hydrochloric acid, and the precipitated insoluble matter was then filtered off. The resulting solid was washed with water and then dried to give 3-benzyloxy-4-trifluoromethyl-benzoic acid as a crude compound.
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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